molecular formula C26H23N5O2S B2785688 2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide CAS No. 872193-26-5

2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2785688
CAS RN: 872193-26-5
M. Wt: 469.56
InChI Key:
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Description

Triazoloquinazolines are a class of compounds that have been studied for their potential biological activities . They are characterized by a quinoxaline core fused with a 1,2,4-triazole ring . The specific compound you mentioned also has additional functional groups, including a thioacetamide group and a methylbenzyl group.


Molecular Structure Analysis

The molecular structure of triazoloquinazolines consists of a fused ring system with a quinoxaline core and a 1,2,4-triazole ring . The presence of the thioacetamide and methylbenzyl groups in your compound would add additional complexity to the structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For example, the presence of the thioacetamide group could potentially increase its reactivity, while the methylbenzyl group could influence its lipophilicity .

Scientific Research Applications

Cancer Research

The structural features of this compound, particularly the [1,2,4]triazolo[4,3-a]quinazolin-1-yl moiety, indicate its potential use in cancer research. Compounds with similar structures have been studied for their ability to inhibit c-Met kinase, which plays a crucial role in cancer cell growth and metastasis . This suggests that AKOS004957774 could be a candidate for developing new anticancer drugs.

Organocatalysis

The compound’s thiourea moiety is known to be a privileged structure in catalyst development. It can activate substrates and stabilize developing charges in transition states . This property could be harnessed in organocatalysis, potentially improving the efficiency of chemical reactions in pharmaceutical synthesis.

Mechanism of Action

The mechanism of action of triazoloquinazolines can vary depending on their exact structure and the biological target. Some triazoloquinazolines have been found to intercalate DNA , while others have been found to inhibit various enzymes .

Safety and Hazards

The safety and hazards associated with your compound would depend on its exact structure and properties. Some triazoloquinazolines have been found to exhibit cytotoxicity , suggesting that they could be potentially hazardous.

Future Directions

Given the potential biological activities of triazoloquinazolines, future research could focus on exploring the properties and activities of new derivatives, including your compound . This could involve the synthesis and testing of new derivatives, as well as detailed studies of their mechanisms of action.

properties

IUPAC Name

N-(3-methylphenyl)-2-[[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17-10-12-19(13-11-17)15-30-24(33)21-8-3-4-9-22(21)31-25(30)28-29-26(31)34-16-23(32)27-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQGDJKGBDFKLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide

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